molecular formula C24H20N2O2S B2964880 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide CAS No. 312756-14-2

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2964880
CAS RN: 312756-14-2
M. Wt: 400.5
InChI Key: OUCNYUNRBZOMSK-UHFFFAOYSA-N
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Description

“N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has two phenyl groups attached to the thiazole ring, and an ethoxybenzamide group attached via a nitrogen atom .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions . Again, without specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis.

Scientific Research Applications

Green Synthesis of Thiazole Derivatives

A novel protocol for synthesizing 2,4-diphenyl thiazole analogs has been reported, highlighting a green synthesis approach that involves fewer steps, milder conditions, and simpler workup procedures compared to traditional methods. This study underlines the significance of 2,4-diphenyl thiazole and its derivatives due to their multiple biological properties (Zhang et al., 2020).

Antimicrobial Screening

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antibacterial and antifungal activities. The study suggests that these thiazole derivatives could provide valuable therapeutic interventions for treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Synthesis and Characterization of Polyimides

Research into the synthesis of new diamines and their polymerization with various dianhydrides to produce polyimides has been conducted. The study explored the solubility, degradation temperature, and thermal properties of these polymers, contributing to the development of materials with potential applications in high-performance and temperature-resistant polymers (Butt et al., 2005).

Benzodiazepine Receptors Agonists

A new series of 4-thiazolidinone derivatives were designed and synthesized as agonists for benzodiazepine receptors, with considerable anticonvulsant activity demonstrated in tests. This research indicates the potential of these compounds in developing new therapeutic agents for treating convulsions without impairing learning and memory (Faizi et al., 2017).

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-2-28-20-15-13-19(14-16-20)23(27)26-24-25-21(17-9-5-3-6-10-17)22(29-24)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCNYUNRBZOMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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